molecular formula C18H18ClN5O3S2 B11360583 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11360583
M. Wt: 452.0 g/mol
InChI Key: NOTCGGDZLGDKQY-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as sulfonylation, chlorination, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-METHYLPHENOL: A compound with a similar chlorinated aromatic ring structure.

    2-CHLORO-5-METHYLBENZENE: Another compound with a similar aromatic ring but different functional groups.

    5-CHLORO-6-FLUOROPYRIDIN-2-YL]METHANAMINE: A compound with a similar pyridine ring structure.

Uniqueness

5-CHLORO-2-[(2-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H18ClN5O3S2

Molecular Weight

452.0 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S2/c1-10(2)16-23-24-17(28-16)22-15(25)14-13(19)8-20-18(21-14)29(26,27)9-12-7-5-4-6-11(12)3/h4-8,10H,9H2,1-3H3,(H,22,24,25)

InChI Key

NOTCGGDZLGDKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C(C)C)Cl

Origin of Product

United States

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